2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
The compound is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a class of compounds that have been developed through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .
Synthesis Analysis
The synthesis of this compound involves a transition-metal-free route via 2-aminobenzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is related to the quinazolin-4(3H)-ones, which are developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Scientific Research Applications
Synthesis and Antitumor Activity
Research has focused on synthesizing novel quinazolinone derivatives, including structures similar to the compound of interest, to evaluate their antitumor activities. For instance, a study by Al-Suwaidan et al. (2016) explored the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones and their in vitro antitumor activity. These compounds demonstrated broad-spectrum antitumor activity, highlighting the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Antypenko et al. (2017) synthesized and evaluated N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides for their antimicrobial activity. These compounds showed effectiveness against various bacterial and fungal strains, demonstrating the role of quinazolinone derivatives as potential antimicrobial agents (Antypenko et al., 2017).
Anticonvulsant Activity
Bunyatyan et al. (2020) explored the anticonvulsant effects of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides in a pentylenetetrazole-induced seizure model in mice. Although these compounds showed weak to moderate effects, the study contributes to understanding the pharmacological potential of quinazolinone derivatives in neurological disorders (Bunyatyan et al., 2020).
Photo-Disruptive and Molecular Docking Studies
Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones and investigated their photo-activity towards plasmid DNA under UV radiation. This study highlights the potential of quinazolinone derivatives in developing photo-chemo or photodynamic therapies, demonstrating their ability to interact with DNA and disrupt its structure under specific conditions (Mikra et al., 2022).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These enzymes play crucial roles in cellular processes such as cell growth, survival, and differentiation .
Mode of Action
The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting these enzymes, the compound disrupts their normal function, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of PI3K and HDAC affects multiple biochemical pathways. PI3K is a key player in the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . On the other hand, HDACs are involved in the regulation of gene expression through the modification of histones . The inhibition of these enzymes can lead to changes in these pathways, potentially leading to cell death or reduced cell proliferation .
Pharmacokinetics
These properties can impact the bioavailability of the compound and its ability to reach its targets .
Result of Action
The inhibition of PI3K and HDAC by this compound can lead to multiple cellular effects. These include changes in cell growth and survival, as well as alterations in gene expression . In particular, the compound has been shown to have potent antiproliferative activities against certain cancer cell lines .
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S/c1-16-11-12-18(14-20(16)27)28-23(32)15-34-26-30-21-10-6-5-9-19(21)24-29-22(25(33)31(24)26)13-17-7-3-2-4-8-17/h2-12,14,22H,13,15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGOEBZGQQZYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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